molecular formula C20H16O5 B5698998 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

Cat. No. B5698998
M. Wt: 336.3 g/mol
InChI Key: KZTHPCJPUAVZFG-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furan-ylidene]methyl}phenyl acetate or simply as MFPA. In

Scientific Research Applications

MFPA has been found to have potential applications in various scientific fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In particular, MFPA has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Additionally, MFPA has shown antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of MFPA is not fully understood. However, it has been hypothesized that MFPA may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that MFPA may exert its anti-inflammatory effects by modulating the activity of immune cells and cytokines.
Biochemical and Physiological Effects:
MFPA has been found to have a range of biochemical and physiological effects. In vitro studies have shown that MFPA can induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the production of reactive oxygen species. In vivo studies have shown that MFPA can inhibit tumor growth and metastasis, reduce inflammation, and improve immune function.

Advantages and Limitations for Lab Experiments

One advantage of using MFPA in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This makes it a safer option for in vitro and in vivo studies. However, one limitation of using MFPA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on MFPA. One area of interest is the development of MFPA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of MFPA in greater detail, which could lead to the development of more effective cancer treatments. Additionally, further studies are needed to explore the potential applications of MFPA in other fields, such as infectious disease and immunology.

Synthesis Methods

The synthesis of 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate involves the condensation of 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride to obtain MFPA. This synthesis method has been optimized to produce high yields of MFPA with good purity.

properties

IUPAC Name

[4-[(E)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-13(21)24-18-7-3-14(4-8-18)11-16-12-19(25-20(16)22)15-5-9-17(23-2)10-6-15/h3-12H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTHPCJPUAVZFG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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